4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine
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Overview
Description
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine is a complex organic compound that combines phenolic and piperazine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol typically involves the reaction of 4-hydroxyacetophenone with isopropyl alcohol in the presence of an acid catalyst. The resulting product is then reacted with piperazine to form the final compound. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine involves its interaction with various molecular targets. The phenolic groups can interact with enzymes and receptors, modulating their activity. The piperazine moiety can interact with neurotransmitter receptors, affecting signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2,4’-Bisphenol A: Similar in structure but lacks the piperazine moiety.
4,4’-Isopropylidenediphenol: Another bisphenol compound with different substituents.
Phenylmethane maleimide: Contains a phenolic structure but with different functional groups.
Uniqueness
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine is unique due to the combination of phenolic and piperazine structures, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets.
Properties
CAS No. |
125328-82-7 |
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Molecular Formula |
C21H31N3O2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C15H16O2.C6H15N3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;7-1-4-9-5-2-8-3-6-9/h3-10,16-17H,1-2H3;8H,1-7H2 |
InChI Key |
XQRPDPFZMBACFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1CN(CCN1)CCN |
Origin of Product |
United States |
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